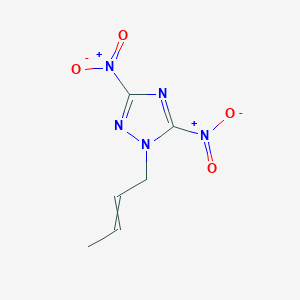
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of propanolamines It is characterized by the presence of a naphthalen-1-yloxy group and a prop-2-ynylamino group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-1-yloxy intermediate.
Attachment of the Prop-2-ynylamino Group: The naphthalen-1-yloxy intermediate is then reacted with a prop-2-ynylamine derivative under suitable conditions to attach the prop-2-ynylamino group.
Formation of the Propan-2-ol Backbone: The final step involves the reaction of the intermediate with a propan-2-ol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield naphthalen-1-yloxy ketones or aldehydes.
Reduction: May yield naphthalen-1-yloxy alcohols or amines.
Substitution: May yield various substituted naphthalen-1-yloxy derivatives.
Scientific Research Applications
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and antiarrhythmic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a beta-adrenergic antagonist, binding to beta-adrenergic receptors and blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-adrenergic antagonist with a different chemical structure but similar pharmacological effects.
Metoprolol: A beta-adrenergic antagonist with a different chemical structure but similar therapeutic applications.
Uniqueness
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both naphthalen-1-yloxy and prop-2-ynylamino groups
Properties
CAS No. |
62715-23-5 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-10-17-11-14(18)12-19-16-9-5-7-13-6-3-4-8-15(13)16;/h1,3-9,14,17-18H,10-12H2;1H |
InChI Key |
WKDPEFWXKKWDQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)

![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
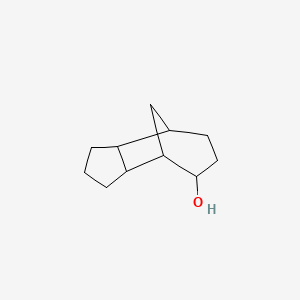
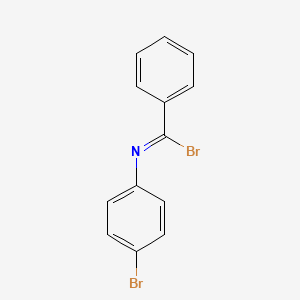
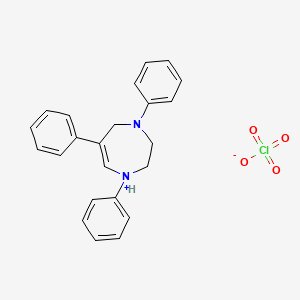
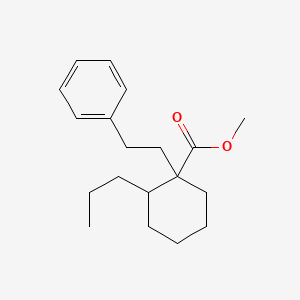

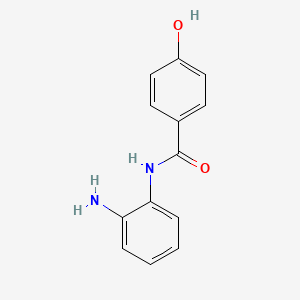
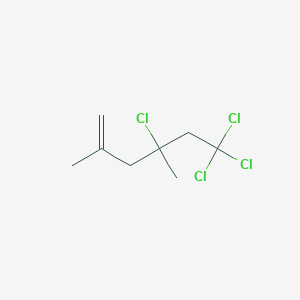
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
